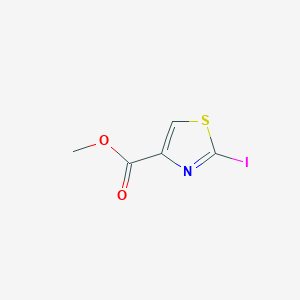![molecular formula C26H22N2O4S B14017288 4-Methyl-N-[(4-nitrophenyl)(diphenyl)methyl]benzene-1-sulfonamide CAS No. 22566-47-8](/img/structure/B14017288.png)
4-Methyl-N-[(4-nitrophenyl)(diphenyl)methyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide,4-methyl-n-[(4-nitrophenyl)diphenylmethyl]- is a complex organic compound with the molecular formula C20H18N2O4S. This compound is characterized by the presence of a benzenesulfonamide group, a methyl group, and a nitrophenyl group attached to a diphenylmethyl moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide,4-methyl-n-[(4-nitrophenyl)diphenylmethyl]- typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-nitroaniline in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with diphenylmethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzenesulfonamide,4-methyl-n-[(4-nitrophenyl)diphenylmethyl]-.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide,4-methyl-n-[(4-nitrophenyl)diphenylmethyl]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-methyl-n-[(4-aminophenyl)diphenylmethyl]benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenesulfonamide,4-methyl-n-[(4-nitrophenyl)diphenylmethyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide,4-methyl-n-[(4-nitrophenyl)diphenylmethyl]- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in microorganisms, leading to their death. Additionally, the nitrophenyl group can undergo reduction to form an amino group, which may further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide,4-methyl-: Similar structure but lacks the nitrophenyl and diphenylmethyl groups.
4-Nitrobenzenesulfonamide: Contains the nitrophenyl group but lacks the diphenylmethyl moiety.
Diphenylmethylamine: Contains the diphenylmethyl group but lacks the sulfonamide and nitrophenyl groups.
Uniqueness
Benzenesulfonamide,4-methyl-n-[(4-nitrophenyl)diphenylmethyl]- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and diphenylmethyl groups enhances its potential as a versatile reagent in organic synthesis and as a candidate for drug development.
Propriétés
Numéro CAS |
22566-47-8 |
|---|---|
Formule moléculaire |
C26H22N2O4S |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
4-methyl-N-[(4-nitrophenyl)-diphenylmethyl]benzenesulfonamide |
InChI |
InChI=1S/C26H22N2O4S/c1-20-12-18-25(19-13-20)33(31,32)27-26(21-8-4-2-5-9-21,22-10-6-3-7-11-22)23-14-16-24(17-15-23)28(29)30/h2-19,27H,1H3 |
Clé InChI |
OXYUMXJUIUMOBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


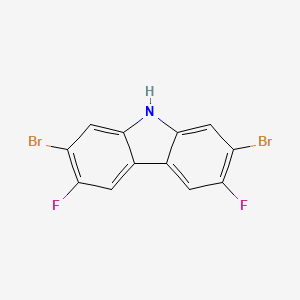
![5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)
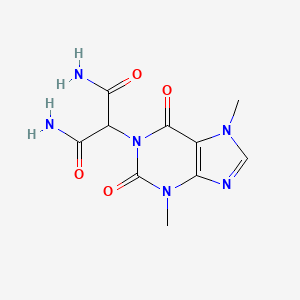
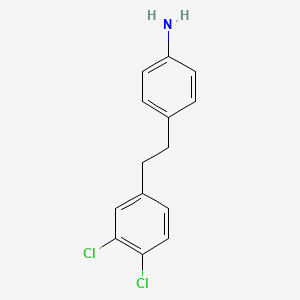
![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione](/img/structure/B14017241.png)
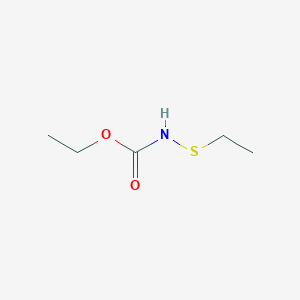
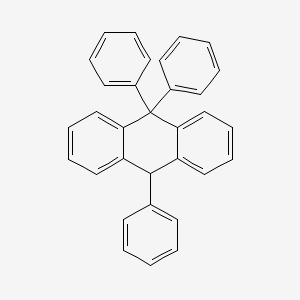
![2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14017252.png)
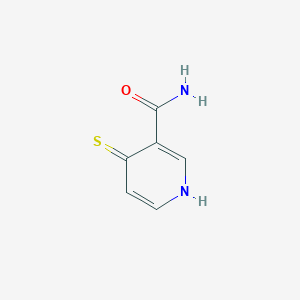
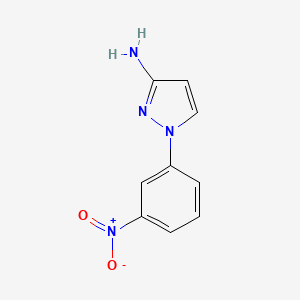
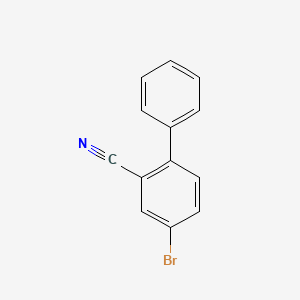
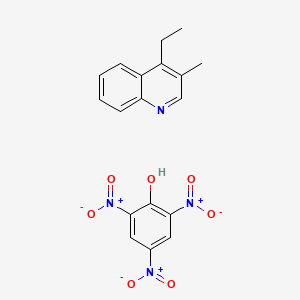
![5H-Dibenzo[a,i]carbazole, 6,13-dihydro-](/img/structure/B14017277.png)
